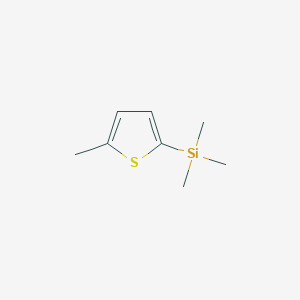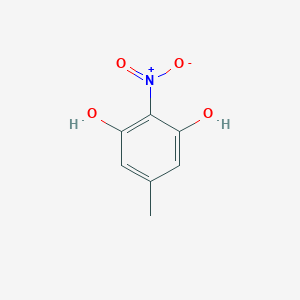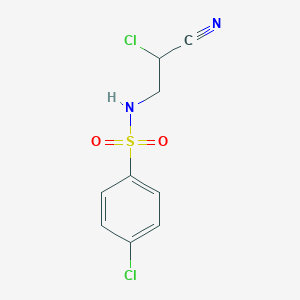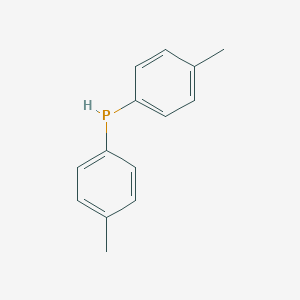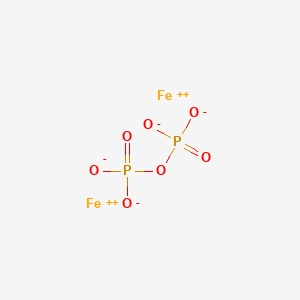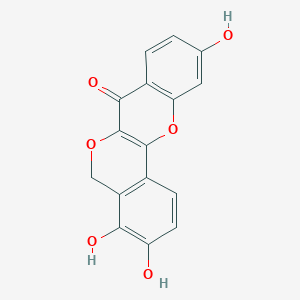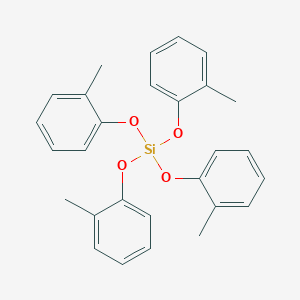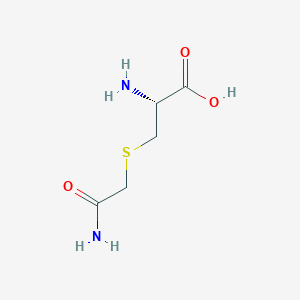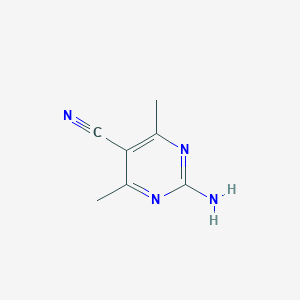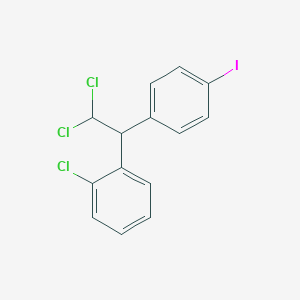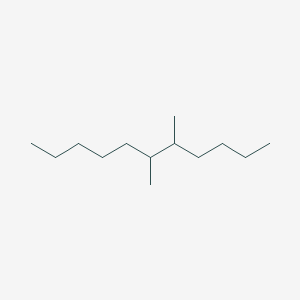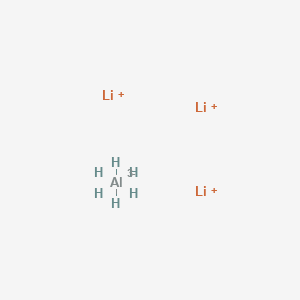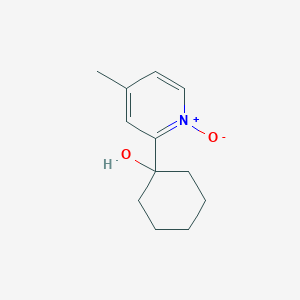
2-(1-Hydroxycyclohexyl)-4-methylpyridine 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Hydroxycyclohexyl)-4-methylpyridine 1-oxide, commonly known as OH-PCP or PHP, is a synthetic dissociative drug that belongs to the arylcyclohexylamine class. It was first synthesized in the 1970s as a potential anesthetic agent, but its use in humans was discontinued due to its potent hallucinogenic effects. However, OH-PCP has gained attention in recent years as a research tool in the field of neuroscience due to its unique pharmacological properties.
Mecanismo De Acción
OH-PCP binds to a specific site on the NMDA receptor, which results in the inhibition of the receptor's function. This leads to a decrease in the activity of glutamate, an excitatory neurotransmitter, and a disruption of the normal communication between neurons. OH-PCP also affects other neurotransmitter systems, including dopamine and serotonin, which are involved in mood regulation and reward processing.
Efectos Bioquímicos Y Fisiológicos
OH-PCP produces a range of physiological and psychological effects, including dissociation, hallucinations, and altered perception of time and space. It also affects motor coordination and can cause ataxia, or loss of control of voluntary movements. OH-PCP has been shown to increase heart rate and blood pressure, and can cause respiratory depression at high doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
OH-PCP has several advantages as a research tool, including its high potency and selectivity for the NMDA receptor. It is also relatively easy to synthesize and has a long half-life, which allows for extended experiments. However, OH-PCP has several limitations, including its potential for abuse and its side effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on OH-PCP and related dissociative drugs. One area of interest is the development of novel NMDA receptor antagonists with improved selectivity and safety profiles. Another area of research is the use of OH-PCP as a tool to study the neurobiological basis of addiction and substance abuse. Finally, OH-PCP may have potential therapeutic applications in the treatment of neurological and psychiatric disorders, although further research is needed to determine its safety and efficacy.
Métodos De Síntesis
OH-PCP can be synthesized through a multi-step process starting with the reaction of cyclohexanone with methylamine to form 2-methylamino-cyclohexanone. This intermediate is then reacted with pyridine to form the final product, OH-PCP. The synthesis process involves several purification steps, including recrystallization and column chromatography, to obtain a pure product.
Aplicaciones Científicas De Investigación
OH-PCP has been used extensively in scientific research to study the mechanisms of action of dissociative drugs on the central nervous system. It has been shown to act as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning, memory, and synaptic plasticity. OH-PCP has also been used to study the role of the NMDA receptor in the development and treatment of various neurological disorders, including schizophrenia, depression, and Alzheimer's disease.
Propiedades
Número CAS |
17117-08-7 |
|---|---|
Nombre del producto |
2-(1-Hydroxycyclohexyl)-4-methylpyridine 1-oxide |
Fórmula molecular |
C12H17NO2 |
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
1-(4-methyl-1-oxidopyridin-1-ium-2-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C12H17NO2/c1-10-5-8-13(15)11(9-10)12(14)6-3-2-4-7-12/h5,8-9,14H,2-4,6-7H2,1H3 |
Clave InChI |
HAXFEUIMWUBQGW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=[N+](C=C1)[O-])C2(CCCCC2)O |
SMILES canónico |
CC1=CC(=[N+](C=C1)[O-])C2(CCCCC2)O |
Sinónimos |
2-(1-Hydroxycyclohexyl)-4-methylpyridine 1-oxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



